molecular formula C8H7N5O3S B5159959 1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid

1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B5159959
M. Wt: 253.24 g/mol
InChI Key: ZSUBCMYWKIHKLR-UHFFFAOYSA-N
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Description

1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains both pyrazole and thiadiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 1,3,4-thiadiazol-2-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole or pyrazole rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable target for research and development.

Properties

IUPAC Name

1-methyl-5-(1,3,4-thiadiazol-2-ylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3S/c1-13-5(4(2-10-13)7(15)16)6(14)11-8-12-9-3-17-8/h2-3H,1H3,(H,15,16)(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUBCMYWKIHKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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